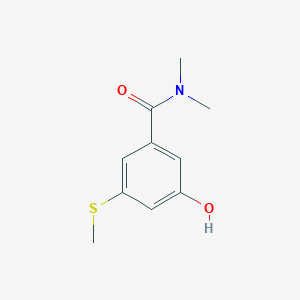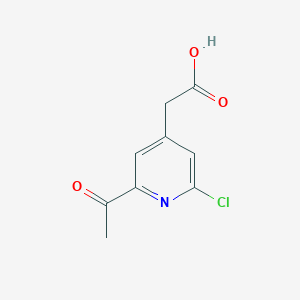
(2-(3-Methoxyphenyl)-1H-imidazol-5-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE is a complex organic compound featuring an imidazole ring substituted with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of coupling reagents like TBTU and bases such as lutidine can be employed to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the imidazole ring or the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)methanamine: Similar in structure but lacks the imidazole ring.
2-(3-Methoxyphenyl)-1H-imidazole: Similar but without the methanamine group.
1-(3-Methoxyphenyl)-2-imidazoline: Contains an imidazoline ring instead of an imidazole ring.
Uniqueness: 1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE is unique due to the presence of both the imidazole ring and the methoxyphenyl group, which confer specific chemical and biological properties not found in similar compounds .
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-3-8(5-10)11-13-7-9(6-12)14-11/h2-5,7H,6,12H2,1H3,(H,13,14) |
Clé InChI |
YZYJQRUCEDQLFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC=C(N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)






